N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.
Mechanism of Action
Target of Action
Similar compounds have shown remarkable cytotoxicity in human tumor cell lines , suggesting that they may target cancer cells.
Biochemical Pathways
Related compounds have been associated with the inhibition of the bcr-abl protein, which is integral to the development of chronic myeloid leukemia . This suggests that the compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
Similar compounds have been reported to show favorable pharmacokinetic profiles , which suggests that this compound may also have good bioavailability.
Result of Action
The result of the compound’s action is likely to be a reduction in the viability of targeted cells, given its potential cytotoxic effects . In particular, it may cause cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane as a solvent at reflux conditions . This method yields the desired benzoxazole derivative with moderate efficiency.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer activity.
2-Phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
Benzoxazole analogues: Various analogues have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide stands out due to its specific structural features, which confer unique biological activities. Its ability to inhibit specific enzymes and its potential as a building block for more complex molecules make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLAHAXEHQOQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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